2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro-
Overview
Description
2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. Quinolinones are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- typically involves multi-step organic reactions. One common method includes the bromination of a quinolinone precursor followed by amination. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reactions are optimized for maximum efficiency and yield. The process might include steps like purification, crystallization, and quality control to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone oxides, while substitution could result in various functionalized quinolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of quinolinone are explored for their potential as drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, the compound might be used in the development of new materials, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Quinolinone, 3-amino-6-chloro-3,4-dihydro-
- 2(1H)-Quinolinone, 3-amino-6-fluoro-3,4-dihydro-
- 2(1H)-Quinolinone, 3-amino-6-iodo-3,4-dihydro-
Uniqueness
The uniqueness of 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can affect the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
3-amino-6-bromo-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOFLTSKJUDRAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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